molecular formula C26H54O10 B12609010 2,5,8,11,14,17,20,23-Octaoxatetratriacontane-24-peroxol CAS No. 647865-48-3

2,5,8,11,14,17,20,23-Octaoxatetratriacontane-24-peroxol

Cat. No.: B12609010
CAS No.: 647865-48-3
M. Wt: 526.7 g/mol
InChI Key: SWDGQRDGQGMTLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5,8,11,14,17,20,23-Octaoxatetratriacontane-24-peroxol is a complex organic compound characterized by its multiple ether linkages and a peroxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8,11,14,17,20,23-Octaoxatetratriacontane-24-peroxol typically involves multi-step organic reactions. One common method includes the stepwise addition of ethylene oxide to a suitable initiator, followed by the introduction of a peroxide group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is usually purified through distillation or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,5,8,11,14,17,20,23-Octaoxatetratriacontane-24-peroxol can undergo various chemical reactions, including:

    Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of radicals.

    Reduction: Reduction of the peroxide group can yield alcohols or ethers.

    Substitution: The ether linkages can be targeted in substitution reactions, where one of the ether groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce radicals or further oxidized products, while reduction typically yields simpler alcohols or ethers.

Scientific Research Applications

2,5,8,11,14,17,20,23-Octaoxatetratriacontane-24-peroxol has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of peroxides and ethers in various chemical reactions.

    Biology: The compound’s peroxide group makes it useful in studying oxidative stress and its effects on biological systems.

    Industry: Used in the production of polymers and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of 2,5,8,11,14,17,20,23-Octaoxatetratriacontane-24-peroxol involves the interaction of its peroxide group with various molecular targets. The peroxide group can generate radicals, which can then initiate a cascade of reactions. These radicals can interact with cellular components, leading to oxidative stress or other biochemical effects. The ether linkages provide stability and solubility, facilitating its use in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine
  • 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-ol
  • 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-yl methacrylate

Uniqueness

2,5,8,11,14,17,20,23-Octaoxatetratriacontane-24-peroxol is unique due to its combination of multiple ether linkages and a peroxide group. This combination provides both stability and reactivity, making it suitable for a wide range of applications. Its ability to generate radicals through the peroxide group sets it apart from other similar compounds, which may not have this reactive functionality.

Properties

CAS No.

647865-48-3

Molecular Formula

C26H54O10

Molecular Weight

526.7 g/mol

IUPAC Name

1-hydroperoxy-1-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecane

InChI

InChI=1S/C26H54O10/c1-3-4-5-6-7-8-9-10-11-26(36-27)35-25-24-34-23-22-33-21-20-32-19-18-31-17-16-30-15-14-29-13-12-28-2/h26-27H,3-25H2,1-2H3

InChI Key

SWDGQRDGQGMTLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(OCCOCCOCCOCCOCCOCCOCCOC)OO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.